2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
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Formation of the Benzofuro[3,2-d]pyrimidine Core: : This can be achieved through an aza-Wittig reaction. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates then react with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the benzofuro[3,2-d]pyrimidin-4(3H)-one core .
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Introduction of the 3,5-Difluorobenzyl Group: : The 3,5-difluorobenzyl group can be introduced via nucleophilic substitution reactions. For instance, 3,5-difluorobenzyl bromide can react with the thiol group on the benzofuro[3,2-d]pyrimidine core under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced at various positions, potentially altering its pharmacological properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the site of reduction.
Substitution: Substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives.
Scientific Research Applications
2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways, viral replication, or cancer cell proliferation. The compound’s effects are mediated through the modulation of these targets, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Quinazoline Derivatives: Structurally related and used in similar therapeutic areas, such as anticancer agents (e.g., gefitinib, erlotinib).
Uniqueness
2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 3,5-difluorobenzyl group, which can enhance its biological activity and selectivity compared to other benzofuro[3,2-d]pyrimidine derivatives .
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O2S/c18-10-5-9(6-11(19)7-10)8-24-17-20-14-12-3-1-2-4-13(12)23-15(14)16(22)21-17/h1-7H,8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINAFVGBFSARRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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